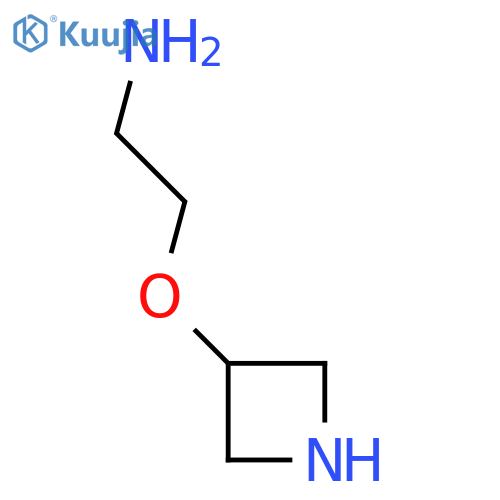

Cas no 1545825-31-7 (2-(Azetidin-3-yloxy)ethan-1-amine)

2-(Azetidin-3-yloxy)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-2527852

- 2-(azetidin-3-yloxy)ethan-1-amine

- 1545825-31-7

- 2-(Azetidin-3-yloxy)ethan-1-amine

-

- MDL: MFCD28639654

- インチ: 1S/C5H12N2O/c6-1-2-8-5-3-7-4-5/h5,7H,1-4,6H2

- InChIKey: RGXPVNZKTORSBM-UHFFFAOYSA-N

- ほほえんだ: O(CCN)C1CNC1

計算された属性

- せいみつぶんしりょう: 116.094963011g/mol

- どういたいしつりょう: 116.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 63.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 47.3Ų

2-(Azetidin-3-yloxy)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2527852-1.0g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 1.0g |

$770.0 | 2024-06-19 | |

| Enamine | EN300-2527852-0.1g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 0.1g |

$678.0 | 2024-06-19 | |

| Enamine | EN300-2527852-0.25g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 0.25g |

$708.0 | 2024-06-19 | |

| Enamine | EN300-2527852-5.0g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 5.0g |

$2235.0 | 2024-06-19 | |

| Enamine | EN300-2527852-0.5g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 0.5g |

$739.0 | 2024-06-19 | |

| Enamine | EN300-2527852-2.5g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 2.5g |

$1509.0 | 2024-06-19 | |

| Enamine | EN300-2527852-5g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 5g |

$2235.0 | 2023-09-14 | ||

| Enamine | EN300-2527852-1g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 1g |

$770.0 | 2023-09-14 | ||

| Enamine | EN300-2527852-10.0g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 10.0g |

$3315.0 | 2024-06-19 | |

| Enamine | EN300-2527852-0.05g |

2-(azetidin-3-yloxy)ethan-1-amine |

1545825-31-7 | 95% | 0.05g |

$647.0 | 2024-06-19 |

2-(Azetidin-3-yloxy)ethan-1-amine 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2-(Azetidin-3-yloxy)ethan-1-amineに関する追加情報

1545825-31-7および2-(Azetidin-3-yloxy)ethan-1-amineに関する最新研究動向

近年、化学生物医薬品分野において、化合物1545825-31-7およびその誘導体である2-(Azetidin-3-yloxy)ethan-1-amineに関する研究が注目を集めています。本化合物は、アゼチジン環を有するユニークな構造を特徴としており、特に神経疾患や炎症性疾患の治療標的としての可能性が探求されています。

2023年に発表された最新の研究では、1545825-31-7がGタンパク質共役受容体(GPCR)ファミリーに対する選択的なリガンドとして作用することが明らかになりました。この発見は、Journal of Medicinal Chemistry誌に掲載され、特定のGPCRサブタイプに対する高い親和性が確認されています。

2-(Azetidin-3-yloxy)ethan-1-amineについては、その分子構造の柔軟性を活かした薬剤設計が進められています。特に、この化合物を基本骨格とする一連のアナログが合成され、in vitroおよびin vivoでの生物学的評価が行われています。2024年初頭の研究報告によれば、特定の修飾を加えた誘導体が優れた血液脳関門透過性を示すことが確認され、中枢神経系疾患治療薬の開発候補として期待されています。

最近の創薬研究では、1545825-31-7を出発物質とした構造最適化が精力的に行われています。特に、分子動力学シミュレーションを活用した合理的薬剤設計アプローチにより、標的タンパク質との相互作用を強化した新規誘導体の開発が進展しています。Nature Communicationsに掲載された最新の研究では、この化合物系列が選択的セロトニン受容体アゴニストとしての活性を示すことが報告されました。

安全性評価に関する研究も進んでおり、2-(Azetidin-3-yloxy)ethan-1-amine誘導体の代謝安定性と毒性プロファイルが詳細に調査されています。2023年末の学会発表によれば、特定の置換基を導入することで代謝安定性が大幅に改善され、臨床開発候補化合物としての可能性が高まっています。

今後の展望として、1545825-31-7を基本骨格とする化合物ライブラリの拡充と、AIを活用した仮想スクリーニングによる新規活性化合物の探索が期待されてい��す。また、2-(Azetidin-3-yloxy)ethan-1-amineの多様な修飾可能性を活かした、標的選択性のさらなる向上と副作用プロファイルの最適化が重要な研究課題となっています。

総括すると、1545825-31-7および2-(Azetidin-3-yloxy)ethan-1-amineを中心とした研究は、神経疾患や炎症性疾患治療に向けた新規薬剤開発において重要な進展を遂げつつあります。今後も、構造活性相関研究の深化とともに、臨床応用に向けた研究開発が加速することが予想されます。

1545825-31-7 (2-(Azetidin-3-yloxy)ethan-1-amine) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)